3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid

Catalog No.
S14260590
CAS No.
M.F
C15H18N2O5
M. Wt
306.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-ened...

Product Name

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

InChI

InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

KFEAUMZKRNJEDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol; but-2-enedioic acid is a chemical compound with the molecular formula C15H18N2O5C_{15}H_{18}N_{2}O_{5} and a molecular weight of approximately 306.31 g/mol. This compound features an indole structure, which is characterized by a fused benzene and pyrrole ring, and includes an aminoethyl side chain and a butenedioic acid moiety. Its systematic name reflects its complex structure, indicating the presence of both an amino group and a hydroxyl group on the indole ring, contributing to its potential biological activity and reactivity in various chemical processes .

Typical for indole derivatives, including:

  • Nucleophilic substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
  • Reduction: The indole ring can undergo reduction under certain conditions, potentially altering its biological properties.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and materials science.

Research indicates that 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol; but-2-enedioic acid exhibits various biological activities. It has been studied for its potential role as a serotonin receptor modulator, which may contribute to its effects on mood regulation and anxiety . Additionally, compounds with similar structures have shown promise in anti-inflammatory and neuroprotective roles, suggesting that this compound may also possess such properties.

Several synthesis methods have been reported for creating 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol; but-2-enedioic acid:

  • Condensation Reactions: Indole derivatives can be synthesized through condensation reactions involving 2-methylindole and appropriate amines.
  • Functionalization of Indoles: The introduction of the aminoethyl group can be achieved through alkylation or reductive amination techniques.
  • Carboxylic Acid Derivation: The butenedioic acid portion can be synthesized via standard organic synthesis methods involving malonic acid derivatives.

These methods highlight the versatility in creating this compound from readily available precursors.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting serotonin receptors.
  • Biochemical Research: It can be used as a tool in studying neurotransmitter systems and their effects on behavior.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a building block for more complex molecules.

Interaction studies are crucial for understanding how 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol; but-2-enedioic acid interacts with biological systems. Preliminary studies suggest that it may interact with various receptors involved in neurotransmission, particularly serotonin receptors. Such interactions could elucidate its mechanisms of action and therapeutic potential . Further research is required to map out these interactions comprehensively.

Several compounds share structural similarities with 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol; but-2-enedioic acid:

Compound NameCAS NumberKey Features
3-(2-aminoethyl)-1H-indol-5-amine1078-00-8Lacks the hydroxyl group on the indole ring
3-(2-aminoethyl)-1H-indol-5-ol, hexanedioic acid13425-34-8Contains a longer dicarboxylic acid chain
[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid, but-2-enedioic acid142371-43-5Features a carbamate linkage

Uniqueness

The uniqueness of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol; but-2-enedioic acid lies in its specific combination of functional groups (amino and hydroxyl) attached to the indole core, which may enhance its binding affinity to certain receptors compared to similar compounds. This structural configuration could lead to distinct pharmacological profiles and therapeutic applications not observed in related compounds.

The stereoselective construction of the 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol scaffold necessitates precise control over both the indole substitution pattern and the ethylamine side chain configuration. Recent advances leverage catalytic asymmetric transformations, particularly adaptations of the Pictet–Spengler reaction, to establish stereogenic centers with high fidelity.

The Pictet–Spengler cyclization remains pivotal for generating tetrahydro-β-carboline intermediates, which can undergo subsequent oxidation and functionalization to yield target structures. Thiourea-carboxylic acid catalysts, such as those developed for N-9-fluorenyl tryptamine derivatives, enable enantioselective cyclization with aromatic aldehydes, achieving enantiomeric excess (ee) values exceeding 90%. This methodology proves particularly effective for introducing the 2-methyl substituent via judicious selection of aldehyde partners, as demonstrated in the synthesis of 6-methyltetrahydro-β-carboline precursors.

Gold-catalyzed rearrangements paired with [4+2] cycloadditions offer complementary stereocontrol in polycyclic indole formation. Sequential catalysis strategies using Au(I) complexes and nitrogen-containing Lewis bases facilitate regio- and stereoselective annulation of allenic esters with isatin derivatives, providing access to fused indole systems with defined quaternary centers. Such approaches show promise for constructing the 2-methyl-1H-indol-5-ol moiety while maintaining stereochemical integrity.

Table 1: Comparative Performance of Catalytic Systems in Stereoselective Indole Formation

Catalyst TypeReaction Typeee (%)Yield (%)Reference
Thiourea-carboxylic acidPictet–Spengler cyclization92–9885–95
Au(I)/Lewis base[4+2] Cycloaddition88–9478–89
Chiral phosphoric acidDearomatization85–9070–82

Recent innovations in catalytic asymmetric dearomatization (CADA) further expand synthetic possibilities. Nickel(II)/N,N′-dioxide complexes promote tandem [4+2] cycloaddition/cyclization sequences with o-azaxylylene intermediates, generating contiguous quaternary centers in dimeric tryptamine derivatives. This strategy could enable modular assembly of 3-(2-aminoethyl)-2-methylindole architectures through controlled oligomerization.

Comparative Analysis of Salt Formation Techniques with Dicarboxylic Acids

The but-2-enedioic acid (fumaric acid) counterion critically influences the physicochemical properties and stability of the target compound. Systematic evaluation of salt formation methodologies reveals distinct advantages of mechanochemical approaches over traditional solution-based crystallization.

Solvent-free grinding techniques using planetary ball mills achieve quantitative salt formation between 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol and fumaric acid within 30 minutes, as confirmed by X-ray powder diffraction and differential scanning calorimetry. This method eliminates solvent-related polymorphism risks while maintaining stoichiometric control, yielding materials with consistent dissolution profiles. Comparative studies with maleic acid demonstrate fumaric acid's superior thermal stability, with decomposition temperatures exceeding 200°C versus 165°C for the maleate salt.

Table 2: Physicochemical Properties of Indole-Dicarboxylate Salts

Dicarboxylic AcidMelting Point (°C)Aqueous Solubility (mg/mL)Hygroscopicity (% RH)
But-2-enedioic287–28912.3 ± 0.8<30% at 25°C
Maleic172–17424.1 ± 1.2>60% at 25°C
Succinic245–2478.9 ± 0.5<25% at 25°C

Ion-pair chromatography studies reveal fumarate's optimal balance between lipophilic indole moiety retention and hydrophilic counterion elution, achieving partition coefficients (log P) of 1.85 ± 0.12 in octanol/water systems. This property profile enhances membrane permeability while maintaining sufficient aqueous solubility for formulation development.

Solid-Phase Synthesis Approaches for Structural Analog Development

Solid-phase synthesis platforms enable rapid generation of indole-ethylamine analogs through resin-bound intermediate functionalization. Wang resin-immobilized tryptophan derivatives serve as versatile starting points for sequential alkylation, hydroxylation, and methylation reactions.

Key advancements include:

  • Orthogonal Protection Strategies: Fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups permit selective modification of the ethylamine side chain while preserving indole reactivity. Automated peptide synthesizers achieve 92–97% coupling efficiencies for 2-methylindole-5-ol derivatives using HBTU activation.
  • On-Resin Cyclization: Microwave-assisted Pictet–Spengler reactions on resin-bound tryptamines produce tetrahydro-β-carboline cores with 85–90% diastereomeric excess, significantly reducing reaction times from 24 hours to 30 minutes.
  • Cleavage Optimization: TFA-labile linkers enable simultaneous salt formation during resin cleavage. Co-treatment with fumaric acid in dichloromethane yields target compounds with >99% purity after precipitation.

Table 3: Solid-Phase vs. Solution-Phase Synthesis Metrics

ParameterSolid-Phase Yield (%)Solution-Phase Yield (%)
Indole Alkylation88 ± 375 ± 5
Side Chain Amination94 ± 282 ± 4
Final Compound Purity98.5 ± 0.791.2 ± 1.5

Recent developments in flow chemistry integration further enhance solid-phase platform capabilities. Microfluidic reactors with immobilized gold catalysts achieve continuous [4+2] cycloadditions, producing gram-scale quantities of advanced intermediates in 24-hour operational cycles. This technology demonstrates particular utility for generating analogs with varied indole substitution patterns while maintaining stereochemical fidelity.

Structural Determinants of Receptor Binding Specificity

The binding specificity of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol at 5-hydroxytryptamine type 3 receptors is governed by precise molecular interactions within the orthosteric binding site [3] [4]. The receptor binding pocket comprises six distinct loops (A through F) that contribute to ligand recognition and signal transduction [5] [6]. Loop A contains the critical sequence Asparagine-128, Glutamate-129, and Phenylalanine-130, where Glutamate-129 forms a hydrogen bond with the hydroxyl group of serotonin and related compounds [3] [7]. This interaction is essential for agonist recognition and distinguishes agonists from antagonists [7].

The indole moiety of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol engages in aromatic interactions with conserved residues including Tryptophan-183 in loop B, Phenylalanine-226 and Tyrosine-234 in loop C [3] [4]. These aromatic residues create a hydrophobic pocket that accommodates the indole ring system through pi-pi stacking interactions [8]. The 2-methyl substitution on the indole ring introduces steric modifications that influence the binding geometry and selectivity profile compared to unsubstituted tryptamines [9].

Loop D contributes significantly to binding specificity through Tryptophan-90 and Arginine-92, which form cation-pi interactions with ligands [3] [4]. The positively charged Arginine-92 creates an electrostatic interaction site that is particularly important for antagonist binding but also contributes to the overall binding affinity of agonists [4]. Loop E contains multiple residues including Tyrosine-143, Glycine-148, Glutamate-149, Valine-150, Glutamine-151, Asparagine-152, Tyrosine-153, and Lysine-154 that are crucial for agonist binding and channel gating [6]. The tyrosine residues at positions 143 and 153 have been identified as particularly important for ligand binding and functional activity [6].

Table 1: Structural Determinants of 5-Hydroxytryptamine Type 3 Receptor Binding Specificity

Binding LoopKey ResiduesFunctional RoleDistance to Ligand (Å)
Loop AAsn128, Glu129, Phe130Hydrogen bonding with 5-hydroxytryptamine hydroxyl group<5
Loop BMultiple residues (obligate rigid structure)Structural stability and cation-pi interactions<5
Loop CPhe226, Tyr234Loop C contraction around agonists6.90±0.03 (contracted)
Loop DTrp90, Arg92Cation-pi interactions with antagonists<5
Loop ETyr143, Gly148, Glu149, Val150, Gln151, Asn152, Tyr153, Lys154Agonist binding and channel gating transitions<5
Loop FTrp195, Asp204, Ser206Conformational changes in binding pocket<5

The 5-hydroxyl group of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol is positioned to form hydrogen bonding interactions with polar residues in the binding site [3]. This hydroxyl group is essential for agonist activity and distinguishes hydroxylated tryptamines from their non-hydroxylated counterparts [10]. The 2-aminoethyl side chain adopts an extended conformation that allows the terminal amino group to interact with acidic residues in the binding pocket [11].

Conformational changes upon agonist binding involve loop C contraction around the ligand, characterized by a distance of 6.90±0.03 Å between key residues [3] [4]. This contraction is part of the signal transduction mechanism that leads to channel opening [3]. The binding of agonists like 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol stabilizes specific conformational states that promote ion channel gating [12].

Allosteric Modulation Patterns in Serotonergic Signaling

Allosteric modulation of 5-hydroxytryptamine type 3 receptors represents a sophisticated mechanism for fine-tuning receptor function beyond the orthosteric binding site [13] [14]. The receptor contains distinct allosteric binding sites that can be occupied by various modulatory compounds, leading to positive, negative, or mixed allosteric effects [13] [15]. Positive allosteric modulators enhance agonist responses through multiple mechanisms including increased agonist binding affinity, enhanced channel gating efficacy, and reduced desensitization rates [13].

The kinetic model for allosteric modulation involves the receptor transitioning between closed resting states, agonist-bound states, and open channel states [13]. Positive modulators increase the rate constants for agonist binding (k1/k2 ratio), enhance the gating equilibrium (beta/alpha ratio), and decrease the desensitization rate (kd+/kd- ratio) [13]. These effects result in leftward shifts of concentration-response curves and increased maximum responses [13].

5-chloroindole has been identified as a potent positive allosteric modulator of 5-hydroxytryptamine type 3 receptors with nanomolar potency [15] [16]. This compound demonstrates selectivity for 5-hydroxytryptamine type 3 receptors over other ligand-gated ion channels [16]. The mechanism involves binding to a site distinct from the orthosteric binding pocket, where it enhances the apparent affinity of agonists and prolongs channel open times [15] [16].

Negative allosteric modulators such as verapamil, ifenprodil, and GYKI-46903 demonstrate high negative cooperativity with both agonist and antagonist binding [14]. These compounds bind to allosteric sites and reduce receptor function through decreased agonist binding affinity and altered gating kinetics [14]. The cooperativity factors (alpha and beta) for these modulators exceed 10, indicating strong negative allosteric effects [14].

Table 2: Allosteric Modulation Mechanisms in Serotonergic Signaling

Modulator TypeMechanismExample CompoundsCooperativity Factor (α/β)
Positive Allosteric ModulatorsIncrease agonist binding affinity (k1/k2), enhance gating (β/α), reduce desensitization (kd+/kd-)5-chloroindole, trichloroethanol, alcohols<1 (positive)
Negative Allosteric ModulatorsDecrease agonist binding, reduce gating efficiency, increase desensitizationVerapamil, ifenprodil, GYKI-46903>10 (negative)
Allosteric AgonistsDirect activation through allosteric sites with distinct kineticsCarvacrol, thymolN/A (direct activation)
Mixed ModulatorsBiphasic effects: enhancement at low concentrations, inhibition at high concentrations5-hydroxyindoleConcentration-dependent

Allosteric agonists such as carvacrol and thymol represent a unique class of compounds that can directly activate 5-hydroxytryptamine type 3 receptors through allosteric sites [17] [18]. These terpenoid compounds elicit channel opening with kinetics distinct from orthosteric agonists, producing longer-duration activation events [18]. The mechanism involves direct binding to allosteric sites that couple to channel gating without requiring orthosteric site occupancy [17] [18].

Mixed allosteric modulators exhibit concentration-dependent effects, with 5-hydroxyindole serving as a prototypical example [19]. At low concentrations, this compound enhances agonist responses through positive allosteric modulation, while at higher concentrations it produces inhibitory effects through competitive mechanisms [19]. This biphasic behavior reflects the compound's ability to interact with multiple binding sites on the receptor [19].

The allosteric modulation patterns extend beyond simple enhancement or inhibition to include complex effects on receptor desensitization and recovery [13]. Some modulators can reactivate desensitized receptors, providing a mechanism for sustained signaling [16]. The temporal aspects of allosteric modulation involve changes in the kinetics of channel opening, closing, and desensitization that collectively determine the overall functional response [13].

Computational Modeling of Ligand-Receptor Interactions

Computational modeling approaches have provided detailed insights into the molecular basis of ligand-receptor interactions at 5-hydroxytryptamine type 3 receptors [20] [12] [11]. Homology modeling based on the acetylcholine binding protein template has enabled the construction of detailed receptor models with approximately 20% sequence homology [11]. These models accurately predict the binding site architecture and ligand interaction patterns [11].

Molecular docking studies using AutoDock software have identified seven energetically favorable binding poses for 5-hydroxytryptamine and related compounds [11]. The docking calculations employ grid-based scoring functions with 60×60×60 grid points and 0.375 Å spacing to achieve high spatial resolution [11]. The resulting binding models show excellent correlation with experimental mutagenesis data, validating the computational predictions [11].

Molecular dynamics simulations extending to 15-20 microsecond timescales have revealed the dynamic nature of ligand-receptor interactions [12]. These extended simulations demonstrate that equilibration from crystallized conformations to membrane-bound states requires timescales significantly longer than previously employed [12]. The simulations capture dynamic binding and unbinding events, providing insights into the kinetic aspects of ligand recognition [12].

Table 3: Computational Modeling Parameters for Ligand-Receptor Interactions

Modeling MethodTemplate/SoftwareSimulation ParametersKey Findings
Homology ModelingAcetylcholine Binding Protein (AChBP)~20% sequence homologyBinding site architecture conservation
Molecular DockingAutoDock 3.05/Vina60×60×60 grid points, 0.375 Å spacing7 energetically favorable binding poses
Molecular DynamicsGROMACS, NAMD15-20 μs timescales, NPT ensemblePre-activation conformational states
Quantum Chemical CalculationsDFT calculationsB3LYP/6-31G* basis setπ-π stacking interactions quantified
Free Energy PerturbationThermodynamic integrationλ-windows, umbrella samplingBinding affinity predictions ±2 kcal/mol

Quantum chemical calculations using density functional theory have quantified the energetic contributions of pi-pi stacking interactions between aromatic ligands and receptor residues [8]. These calculations employ the B3LYP functional with 6-31G* basis sets to achieve chemical accuracy [8]. The computed interaction energies reveal that T-type stacking interactions predominate in the binding site, with three-body L-type interactions also contributing to binding stability [8].

Free energy perturbation methods have been applied to predict binding affinities with accuracy within ±2 kcal/mol of experimental values [21]. These calculations employ thermodynamic integration with lambda-windows and umbrella sampling to compute the free energy changes associated with ligand binding [21]. The methods have been validated against experimental binding data for multiple ligand series [21].

The computational models have identified pre-activation conformational states that occur prior to full channel opening [12]. These intermediate states involve allosteric coupling between the extracellular binding domain and the transmembrane channel domain [12]. The models show that agonist binding induces conformational changes that propagate through the protein structure to ultimately gate the ion channel [12].

Principal component analysis of molecular dynamics trajectories has revealed the dominant modes of protein motion associated with ligand binding [8] [21]. The analysis shows that ligand-bound receptors exhibit reduced conformational flexibility compared to apo-receptors, indicating stabilization of specific conformational states [8]. Cross-correlation analysis demonstrates strong coupling between transmembrane domains and the mini-G protein, suggesting mechanisms for signal transduction [8].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

306.12157168 g/mol

Monoisotopic Mass

306.12157168 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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